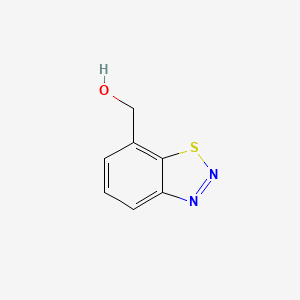

1,2,3-Benzothiadiazol-7-ylmethanol

概要

説明

1,2,3-Benzothiadiazol-7-ylmethanol is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Applications

1,2,3-Benzothiadiazol-7-ylmethanol is notably recognized for its role as a plant activator. It acts by stimulating the plant's natural defense mechanisms, which enhances resistance against various pathogens. Some key findings include:

- Disease Resistance : The compound has been shown to induce systemic acquired resistance in plants against pathogens such as Erysiphe graminis (powdery mildew) and Mycosphaerella musci (black Sigatoka in bananas) .

- Metabolite Studies : Research indicates that following application, this compound can be metabolized into other active forms within plants, enhancing their protective capabilities against diseases .

Medicinal Chemistry

The medicinal potential of this compound is being explored in the context of antimicrobial and anticancer activities:

- Antimicrobial Properties : Compounds derived from benzothiadiazole structures have demonstrated significant antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Activity : Research on related compounds has indicated potential anticancer properties, with some derivatives exhibiting lower IC50 values compared to established chemotherapeutic agents . This suggests that this compound could serve as a lead compound for further drug development.

Materials Science

In materials science, this compound has been investigated for its optical and electrochemical properties:

- Electrochemical Applications : The compound has been incorporated into organic electronic devices due to its favorable charge transport properties. Studies have demonstrated its utility in the development of organic photovoltaic cells and light-emitting diodes .

- Luminescent Materials : Recent advancements have highlighted the use of benzothiadiazole derivatives in creating luminescent metal-organic frameworks (MOFs), which have applications in sensors and optoelectronic devices .

Case Study 1: Agricultural Efficacy

A study evaluated the effectiveness of this compound in controlling powdery mildew on wheat crops. Results indicated a significant reduction in disease incidence when applied at specific growth stages, showcasing its potential as a biopesticide.

Case Study 2: Antimicrobial Activity

In a comparative study of various benzothiadiazole derivatives against bacterial strains, one derivative exhibited an MIC value of 5.19 µM against Staphylococcus aureus, highlighting the compound's potential for developing new antimicrobial agents.

化学反応の分析

Substitution Reactions at the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) participates in substitution reactions, though its reactivity is influenced by the electron-deficient benzothiadiazole core:

-

Esterification : Reacts with thioesters (e.g., S-methyl chlorothioformate) to form derivatives like acibenzolar-S-methyl, a plant activator. This process involves replacing the hydroxyl hydrogen with a methylthio group .

-

Oxidation : Under controlled conditions, the hydroxymethyl group can oxidize to a carboxylic acid (1,2,3-benzothiadiazole-7-carboxylic acid), a key metabolite observed in biological systems .

Electrophilic Aromatic Substitution

The benzothiadiazole ring’s electron-deficient nature directs electrophiles to specific positions:

Biotransformation Pathways

In metabolic studies, 1,2,3-benzothiadiazol-7-ylmethanol arises as a reduction product of acibenzolar acid (1,2,3-benzothiadiazole-7-carboxylic acid). This pathway highlights its role in detoxification processes, though the compound itself exhibits low acute toxicity (LD₅₀: 300–2000 mg/kg bw) .

Condensation and Coupling Reactions

While direct evidence is limited for 7-ylmethanol, analogous benzothiadiazoles undergo:

-

Stille/Suzuki Couplings : Used to create π-conjugated systems for organic electronics .

-

Aldol Condensation : Observed as a side reaction in studies using acetone and benzaldehyde .

Challenges and Limitations

-

The electron-deficient benzothiadiazole ring suppresses nucleophilic reactivity, complicating substitution reactions .

-

Steric hindrance from the hydroxymethyl group may further reduce accessibility to reactive sites.

Future research could explore catalytic systems or directing groups to enhance functionalization efficiency.

特性

分子式 |

C7H6N2OS |

|---|---|

分子量 |

166.20 g/mol |

IUPAC名 |

1,2,3-benzothiadiazol-7-ylmethanol |

InChI |

InChI=1S/C7H6N2OS/c10-4-5-2-1-3-6-7(5)11-9-8-6/h1-3,10H,4H2 |

InChIキー |

MMJJSXHLELHPKL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C(=C1)N=NS2)CO |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。